O-Benzoyl-N-methylhydroxylamine Hydrochloride

Descripción general

Descripción

O-Benzoyl-N-methylhydroxylamine Hydrochloride is a reagent used for α-acyloxylation of aldehydes and ketones . It is not sensitive to air and moisture .

Molecular Structure Analysis

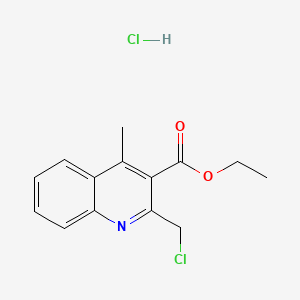

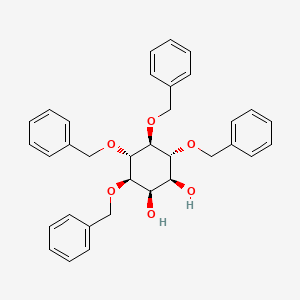

The molecular formula of this compound is C8H10ClNO2 . The InChI is 1S/C8H9NO2.ClH/c1-9-11-8(10)7-5-3-2-4-6-7;/h2-6,9H,1H3;1H . The Canonical SMILES is CNOC(=O)C1=CC=CC=C1.Cl .Chemical Reactions Analysis

This compound is used in NHC-catalyzed redox esterification and cycloaddition reactions . It is also used in Pd/pyrrolidine-catalyzed Tsuji-Trost cyclization of aldehydes . It is used to prepare α-hydroxybenzylamines from α-hydroxyketones .Physical And Chemical Properties Analysis

The molecular weight of this compound is 187.62 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The topological polar surface area is 38.3 Ų . The complexity is 130 .Aplicaciones Científicas De Investigación

Reagent for α-Oxybenzoylation

O-Benzoyl-N-methylhydroxylamine hydrochloride serves as a reagent for the α-oxybenzoylation of aldehydes and ketones. This application is crucial in synthesizing various organic compounds by introducing benzoyl groups into aldehydes and ketones, which can lead to the formation of α-oxybenzoylated products. The compound exhibits good solubility in polar organic solvents like DMSO, DMF, and MeOH, and is available as a white crystalline solid from suppliers like Aldrich. It is prepared from N-methylhydroxylamine hydrochloride and purified through crystallization from ethereal solvents. Due to its thermal instability, it requires careful handling and storage, and decomposes upon heating (Tomkinson, 2009).

Kinetics and Mechanism Studies

In kinetics and mechanism studies, this compound is used to understand the formation of specific compounds. For instance, its role in the cleavage of ethyl N-[o-(N-methyl-N-hydroxycarbamoyl)benzoyl]-carbamate in various buffer solutions has been investigated, revealing insights into the reaction paths and the effect of buffer catalysis. Such studies are vital for designing and optimizing chemical reactions in organic synthesis (Khan, 2003).

α-Acyloxylation of Carbonyl Compounds

The α-acyloxylation of carbonyl compounds is another significant application, where this compound facilitates the introduction of acyloxy groups to aldehydes and ketones. This process is carried out at room temperature, in the presence of moisture and air, and yields α-functionalized products with high efficiency. The method is notable for its tolerance of a wide range of functional groups and its ability to discriminate regioselectively between secondary and primary centers in nonsymmetrical substrates (Beshara et al., 2005).

Synthesis of N-Benzoyliminopyridinium Ylides

This compound has been employed in the efficient synthesis of O-(2,4-dinitrophenyl)hydroxylamine, which is then used in an N-amination/benzoylation procedure involving various substituted pyridines. This leads to the production of polysubstituted N-benzoyliminopyridinium ylides, showcasing the compound's utility in synthesizing complex organic molecules (Legault & Charette, 2003).

Mecanismo De Acción

Mode of Action

It is known to be involved in the α-acyloxylation of aldehydes and ketones . This suggests that it may interact with its targets by donating an acyloxy group, which could result in changes to the target molecules’ structure and function .

Biochemical Pathways

The compound is involved in the α-acyloxylation of aldehydes and ketones . This process can affect various biochemical pathways, particularly those involving these types of compounds. The downstream effects of these changes can vary widely depending on the specific pathways and molecules involved .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of O-Benzoyl-N-methylhydroxylamine Hydrochloride’s action are likely to be diverse, given its involvement in the α-acyloxylation of aldehydes and ketones .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. More research is needed to fully understand how other environmental factors might influence its action .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Direcciones Futuras

O-Benzoyl-N-methylhydroxylamine Hydrochloride has been used in various chemical reactions, including NHC-catalyzed redox esterification and cycloaddition reactions . It has also been used in Pd/pyrrolidine-catalyzed Tsuji-Trost cyclization of aldehydes . These applications suggest that this compound may have further potential uses in organic synthesis.

Análisis Bioquímico

Biochemical Properties

O-Benzoyl-N-methylhydroxylamine Hydrochloride plays a significant role in biochemical reactions, particularly in the α-acyloxylation of aldehydes and ketones . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an electrophilic aminating reagent, facilitating the hydroamination of substrates such as styrene and cinnamyl alcohol . The nature of these interactions often involves the formation of covalent bonds, which can alter the structure and function of the target biomolecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity . For instance, it acts as an electrophilic aminating reagent, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This interaction can result in changes in the structure and function of the target biomolecules, ultimately affecting cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a melting point of 136°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects . Threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. Understanding the specific metabolic pathways and interactions of this compound is essential for elucidating its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its localization and accumulation. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different cellular compartments can influence its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its precise role in cellular processes.

Propiedades

IUPAC Name |

methylamino benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-9-11-8(10)7-5-3-2-4-6-7;/h2-6,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCDQNQIGUCFSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNOC(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469472 | |

| Record name | O-Benzoyl-N-methylhydroxylamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27130-46-7 | |

| Record name | O-Benzoyl-N-methylhydroxylamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)

![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1339534.png)

![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)

![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)